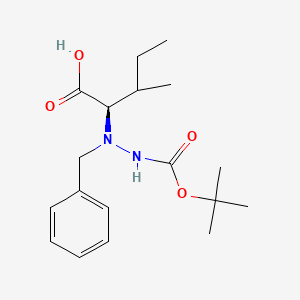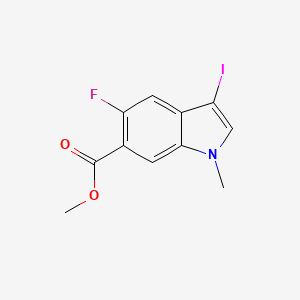
methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate: is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This particular compound features a fluorine atom at the 5-position, an iodine atom at the 3-position, and a methyl group at the 1-position of the indole ring, with a carboxylate ester group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . Subsequent steps include:
Fluorination: Introduction of the fluorine atom at the 5-position using a fluorinating agent such as Selectfluor.
Iodination: Introduction of the iodine atom at the 3-position using an iodinating reagent like iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Methylation: Methylation of the nitrogen atom at the 1-position using methyl iodide (CH3I) in the presence of a base.
Esterification: Formation of the carboxylate ester group at the 6-position using a carboxylic acid derivative and an alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Iodination: Iodine monochloride (ICl), N-iodosuccinimide (NIS)
Methylation: Methyl iodide (CH3I), dimethyl sulfate (DMS)
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents like tetrahydrofuran (THF)
Major Products
Substitution Products: Various nucleophiles can replace the iodine atom, leading to a wide range of substituted indole derivatives.
Oxidation Products: Oxidized forms of the indole ring or the ester group.
Coupling Products: Biaryl or alkyne-linked indole derivatives.
科学的研究の応用
Methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine and iodine atoms can enhance binding affinity and specificity to these targets, leading to desired biological effects. The exact pathways involved can vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
Methyl 5-fluoro-1H-indole-6-carboxylate: Lacks the iodine and methyl groups, which may result in different chemical and biological properties.
Methyl 3-iodo-1H-indole-6-carboxylate:
Methyl 1-methyl-1H-indole-6-carboxylate: Lacks the fluorine and iodine atoms, which can influence its chemical behavior and biological activity.
Uniqueness
Methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate is unique due to the presence of both fluorine and iodine atoms, which can significantly impact its reactivity and interactions with biological targets. These modifications can enhance its potential as a versatile compound in various scientific and industrial applications.
特性
分子式 |
C11H9FINO2 |
|---|---|
分子量 |
333.10 g/mol |
IUPAC名 |
methyl 5-fluoro-3-iodo-1-methylindole-6-carboxylate |
InChI |
InChI=1S/C11H9FINO2/c1-14-5-9(13)7-3-8(12)6(4-10(7)14)11(15)16-2/h3-5H,1-2H3 |
InChIキー |
IHNZEZVLLCIVPT-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC(=C(C=C21)C(=O)OC)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,6S,8aS)-2-benzyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B15061853.png)

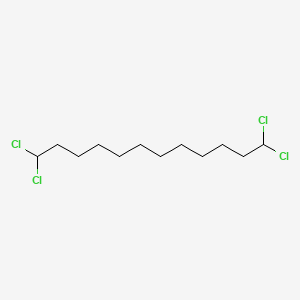
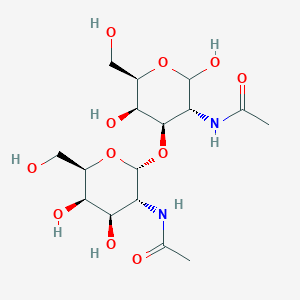
![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B15061869.png)
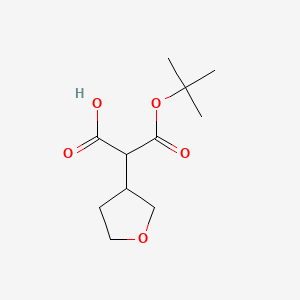
![((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate](/img/structure/B15061881.png)
![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)


![Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)-](/img/structure/B15061913.png)
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B15061916.png)
![ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)
